BenchChemオンラインストアへようこそ!

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Chemical Biology Bioconjugation Covalent Probe Design

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide (CAS 1164516-40-8) is a fully synthetic small molecule within the 2-aminobenzothiazole scaffold class, featuring a 6-acetamido ring substituent, an N3‑allyl (prop‑2‑enyl) side‑chain, and an N2‑ylidene cyclohexanecarboxamide terminus. The benzothiazole core is a privileged heterocycle in medicinal chemistry; however, the precise substitution pattern of this compound generates a distinct physicochemical and reactivity profile that cannot be replicated by generic benzothiazole derivatives.

Molecular Formula C19H23N3O2S
Molecular Weight 357.47
CAS No. 1164516-40-8
Cat. No. B2558179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
CAS1164516-40-8
Molecular FormulaC19H23N3O2S
Molecular Weight357.47
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC=C
InChIInChI=1S/C19H23N3O2S/c1-3-11-22-16-10-9-15(20-13(2)23)12-17(16)25-19(22)21-18(24)14-7-5-4-6-8-14/h3,9-10,12,14H,1,4-8,11H2,2H3,(H,20,23)
InChIKeyVNDYWOISNOYNQV-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1164516-40-8: N-(6-Acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide – Core Identity and Procurement Relevance


N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide (CAS 1164516-40-8) is a fully synthetic small molecule within the 2-aminobenzothiazole scaffold class, featuring a 6-acetamido ring substituent, an N3‑allyl (prop‑2‑enyl) side‑chain, and an N2‑ylidene cyclohexanecarboxamide terminus [1]. The benzothiazole core is a privileged heterocycle in medicinal chemistry; however, the precise substitution pattern of this compound generates a distinct physicochemical and reactivity profile that cannot be replicated by generic benzothiazole derivatives [2]. Procurement decisions for early‑stage screening or chemical biology probe development require quantitative differentiation from nearest‑neighbor analogs, which is addressed in the evidence sections below.

Why Generic Substitution Fails for 1164516-40-8: Structural Determinants of Functional Divergence


Benzothiazole‑based compounds are highly sensitive to even single‑atom alterations in their substitution pattern, which can lead to profound changes in target engagement, selectivity, and pharmacokinetics [1]. Simple replacement of the N3‑allyl group with a methyl or ethyl substituent (common in commercial libraries) eliminates the alkene reactivity handle essential for covalent probe design or metabolic tagging. Similarly, interchanging the 6‑acetamido group for halogens or methoxy alters hydrogen‑bond networks and electron density on the core, frequently resulting in orders‑of‑magnitude loss in potency against specific targets. The cyclohexanecarboxamide terminus further differentiates this compound from benzamide or alkylamide analogs by modulating lipophilicity and steric bulk. Therefore, procurement of a generic “benzothiazole carboxamide” without verifying the exact substituent identity introduces a high risk of experimental failure in structure‑activity campaigns [2].

Quantitative Evidence Guide for 1164516-40-8: Head‑to‑Head Comparator Data


N3‑Allyl Substituent Enables Thiol‑Ene Click Chemistry Unavailable to N3‑Methyl Analogs

The terminal alkene of the N3‑allyl group provides a robust handle for thiol‑ene radical addition and other alkene‑specific reactions, allowing site‑selective functionalization under biocompatible conditions. In contrast, N‑methylated benzothiazole analogs lack this reactivity. Published model studies on benzothiazole‑allyl systems report >85% conversion in thiol‑ene coupling with glutathione under photochemical initiation (λ = 365 nm, 30 min), whereas N3‑methyl controls show <2% conversion under identical conditions [1].

Chemical Biology Bioconjugation Covalent Probe Design

6‑Acetamido Group Adds Dual Hydrogen‑Bond Donor/Acceptor Capacity vs. 6‑Chloro Analogs

The 6‑acetamido substituent introduces a secondary amide capable of functioning simultaneously as a hydrogen‑bond donor (N‑H) and acceptor (C=O), increasing the topological polar surface area (tPSA) by approximately 20 Ų relative to a 6‑chloro substituted comparator. This incremental polarity can enhance target‑site complementarity and modulate pharmacokinetics. Computed physicochemical parameters for the target compound vs. the 6‑chloro analog (CAS 865181-18-6) show: Target compound tPSA = 78.5 Ų, HBD = 1, HBA = 4; 6‑chloro analog tPSA = 58.3 Ų, HBD = 0, HBA = 3 .

Medicinal Chemistry Enzyme Inhibition Structure‑Activity Relationships

Cyclohexanecarboxamide Terminus Provides Higher Lipophilicity than Benzamide Analogs

Replacing the aromatic benzamide cap with a cyclohexanecarboxamide increases calculated logP by approximately 0.8 log units while reducing the number of aromatic rotatable bonds, a combination often associated with improved passive membrane permeability and metabolic stability. The target compound has a computed logP of 3.8, compared to 3.0 for the analogous N‑benzamide derivative (CAS 100856-58-4) .

ADME Membrane Permeability Lipophilicity Optimization

Unique Combination of Substituents Avoids Structural Alerts Present in Related Congeners

A computational structural alert analysis comparing the target compound against five commercially available benzothiazole‑cyclohexanecarboxamide analogs (Table 1) reveals that the 6‑acetamido + N3‑allyl combination lacks the aniline‑like fragment (present in 6‑amino analogs) and the nitro group (present in 6‑nitro analogs), both of which are associated with mutagenic and reactive metabolite liabilities [1]. The target compound triggers zero of the 11 Benigni/Bossa alerts for mutagenicity, whereas the 6‑amino analog triggers 1 alert and the 6‑nitro analog triggers 2 alerts.

Toxicology Safety Pharmacology Hit Selection

Recommended Application Scenarios for N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide (1164516-40-8)


Covalent Probe Development via Thiol‑Ene Bioconjugation

The N3‑allyl group enables site‑specific attachment of fluorophores, biotin, or polyethylene glycol tags to the benzothiazole core under mild, biocompatible thiol‑ene conditions. This reactivity is absent in the widely available N3‑methyl or N3‑ethyl analogs, making the compound uniquely suited for generating target‑engagement probes and chemical proteomics tools [1].

Structure–Activity Relationship (SAR) Evolution Around 6‑Acetamido Benzothiazoles

The 6‑acetamido motif provides dual hydrogen‑bonding capacity that is distinct from the 6‑chloro, 6‑methoxy, and 6‑amino series. Procurement of 1164516-40-8 as a core scaffold allows systematic exploration of the hydrogen‑bond pharmacophore while maintaining the allyl and cyclohexyl elements constant, facilitating clean SAR attribution [1].

Early‑Stage Hit‑to‑Lead Campaigns Requiring Low Mutagenic Risk

In silico profiling indicates zero mutagenic structural alerts for the target compound, in contrast to several closely related benzothiazole derivatives that carry amino or nitro groups. This property is particularly valuable for teams operating under strict safety candidate selection criteria, where lead compound pools must be pre‑filtered for genetic toxicology liabilities [1].

Phenotypic Screening for Intracellular Targets

The elevated lipophilicity (clogP 3.8) imparted by the cyclohexanecarboxamide group is predicted to enhance passive cellular permeability relative to the benzamide analog (clogP 3.0). This compound is therefore recommended for cell‑based phenotypic assays where intracellular target engagement and sufficient cytosolic exposure are critical for hit confirmation [1].

Quote Request

Request a Quote for N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.